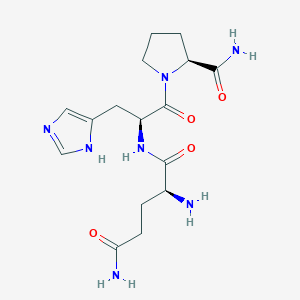

L-Glutaminyl-L-histidyl-L-prolinamide

Description

Properties

CAS No. |

28613-24-3 |

|---|---|

Molecular Formula |

C16H25N7O4 |

Molecular Weight |

379.41 g/mol |

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide |

InChI |

InChI=1S/C16H25N7O4/c17-10(3-4-13(18)24)15(26)22-11(6-9-7-20-8-21-9)16(27)23-5-1-2-12(23)14(19)25/h7-8,10-12H,1-6,17H2,(H2,18,24)(H2,19,25)(H,20,21)(H,22,26)/t10-,11-,12-/m0/s1 |

InChI Key |

OMVPJCGXXLHHPO-SRVKXCTJSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)N)N)C(=O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)N)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Thyrotropin-Releasing Hormone (TRH)

- Structure : TRH (pGlu-His-Pro-NH₂) shares two residues with Gln-His-Pro-NH₂ but features a cyclized N-terminal pGlu.

- Biological Activity : TRH is 10–100× more potent than Gln-His-Pro-NH₂ in stimulating TSH release due to its resistance to enzymatic degradation and higher receptor affinity .

- Enzymatic Processing : Gln-His-Pro-NH₂ requires QC-mediated cyclization to become bioactive, whereas TRH is already in its active form .

Gonadotropin-Releasing Hormone (GnRH) Analogs

- Structure : GnRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) shares the N-terminal pGlu motif but has a longer peptide chain.

- Activity: Synthetic GnRH analogs, such as those studied by Arnold et al. (1974), exhibit modified receptor binding and prolonged half-life compared to Gln-His-Pro-NH₂, which lacks receptor-targeted modifications .

Sulfolipids from Microalgae

- Structure: Sulfolipids (e.g., sulfoquinovosyldiacylglycerols) are non-peptidic compounds with glycolipid backbones.

- Function : These compounds inhibit QC (IC₅₀ ~0.5 µM), a key enzyme in TRH biosynthesis and amyloid-β peptide pyroglutamation in Alzheimer’s disease. In contrast, Gln-His-Pro-NH₂ serves as a QC substrate rather than an inhibitor .

[¹¹C]PBD150 (Radioactive QC Inhibitor)

- Structure : A small-molecule inhibitor labeled with carbon-11.

- Application: Used in PET imaging to study QC activity in Alzheimer’s models. Unlike Gln-His-Pro-NH₂, it directly targets QC for diagnostic purposes .

Data Table: Key Comparative Properties

Research Findings and Mechanistic Insights

- QC Dependency : Gln-His-Pro-NH₂’s bioactivity is contingent on QC-mediated cyclization, a step bypassed in TRH and targeted by sulfolipid inhibitors .

- Structural Stability: Computational studies suggest that nonenzymatic cyclization of Gln-His-Pro-NH₂ is less favorable than enzymatic pathways, limiting its endogenous conversion to TRH .

- Therapeutic Potential: While sulfolipids and [¹¹C]PBD150 show promise in Alzheimer’s research, Gln-His-Pro-NH₂ remains primarily a tool for studying TRH biosynthesis .

Q & A

Q. What mechanistic studies elucidate the peptide’s role in modulating cellular pathways?

- Methodological Answer : Combine RNA-seq and phosphoproteomics to identify downstream targets. Use CRISPR-Cas9 knockouts of putative receptors (e.g., GPCRs) to validate signaling pathways. For functional assays, measure second messengers (cAMP, Ca²⁺) via ELISA or fluorescent probes .

Data Analysis and Reporting Guidelines

- Contradictory Results : Replicate experiments across independent labs with standardized protocols. Use meta-analysis tools (e.g., RevMan) to assess heterogeneity. Disclose batch-to-batch variability in peptide synthesis .

- Preclinical Reporting : Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and power analysis. Provide raw data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.